- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369

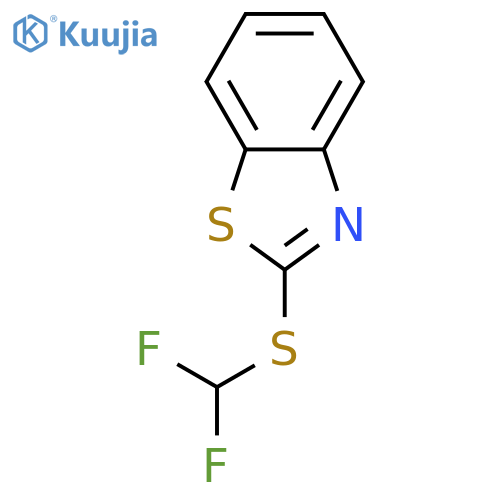

Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

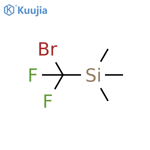

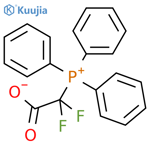

943-08-8 structure

Product name:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

CAS No:943-08-8

MF:C8H5F2NS2

Molecular Weight:217.258805990219

MDL:MFCD00518584

CID:797334

PubChem ID:1522327

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- Benzothiazole,2-[(difluoromethyl)thio]-

- 2-(difluoromethylsulfanyl)-1,3-benzothiazole

- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE

- 2-(difluoromethylthio)benzo[d]thiazole

- 2-(difluoromethylthio)benzothiazole

- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole

- 2-Difluormethylthiobenzothiazol

- 2-Difluormethylthio-benzthiaxazol

- 2-difluoromethylsulfanyl-benzothiazole

- HMS1762N13

- 2-[(Difluoromethyl)thio]benzothiazole (ACI)

- 2-((Difluoromethyl)thio)benzo[d]thiazole

- Z55073648

- 943-08-8

- BS-29880

- C8H5F2NS2

- SCHEMBL15003935

- XYUPZERKMMCICQ-UHFFFAOYSA-N

- DTXSID30364107

- NCGC00319969-01

- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole

- MFCD00518584

- AKOS001035843

- EN300-89177

- CS-0186378

- AB01316392-02

- CCG-321108

- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

-

- MDL: MFCD00518584

- インチ: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

- InChIKey: XYUPZERKMMCICQ-UHFFFAOYSA-N

- SMILES: FC(SC1SC2C(=CC=CC=2)N=1)F

計算された属性

- 精确分子量: 216.98300

- 同位素质量: 216.983

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4A^2

- XLogP3: 4

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 32-33°C

- Boiling Point: 70-75 ºC (0.1 Torr)

- フラッシュポイント: 109.7±30.1 ºC,

- Refractive Index: 1.6088 (589.3 nm 25 ºC)

- Solubility: ほとんど溶けない(0.098 g/l)(25ºC)、

- PSA: 66.43000

- LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Security Information

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- Risk Phrases:R20/21/22; R36/37/38

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 1g |

1283.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 200mg |

364.0CNY | 2021-07-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 98% | 250mg |

¥124.0 | 2024-04-17 | |

| Chemenu | CM361643-1g |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 95%+ | 1g |

$89 | 2024-07-19 | |

| TRC | D591700-25mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 25mg |

$ 70.00 | 2022-06-05 | ||

| Alichem | A059004086-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 5g |

$1017.60 | 2023-08-31 | |

| TRC | D591700-50mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Alichem | A059004086-1g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 1g |

$326.40 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1054497-1g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 98% | 1g |

$125 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1226383-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 95% | 5g |

$650 | 2024-06-03 |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 合成方法

Synthetic Circuit 1

Reaction Conditions

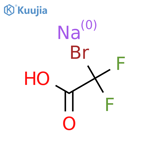

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

Reference

- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water

1.2 Reagents: Hydrogen peroxide Solvents: Water

Reference

- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

Reference

- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682

Synthetic Circuit 5

Reaction Conditions

1.1 Solvents: p-Xylene ; 1 h, 90 °C

Reference

- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Synthetic Circuit 6

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Reference

- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

Reference

- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

Reference

- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt

Reference

- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Reference

- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

Reference

- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

Reference

- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C

Reference

- Process for preparation of difluoromethyl substituted compounds, China, , ,

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt

Reference

- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt

Reference

- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Reference

- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563

Synthetic Circuit 18

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Reference

- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,

Synthetic Circuit 19

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

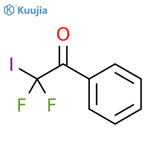

- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-

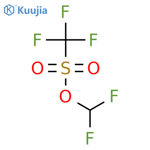

- Trimethyl(bromodifluoromethyl)silane

- Borate(1-),tetrafluoro-

- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-

- 5-Methylpyrimidin-2-amine

- Sodium bromodifluoroacetate

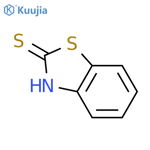

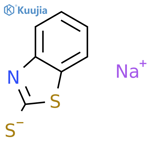

- 1,3-benzothiazole-2-thiol

- 2,2-difluoro-2-triphenylphosphaniumylacetate

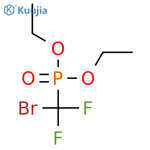

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- Sodium 2-mercaptobenzothiazole

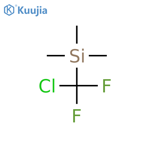

- (Chlorodifluoromethyl)trimethylsilane

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 関連文献

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole) Related Products

- 615-22-5(2-(Methylthio)benzothiazole)

- 42268-68-8(N-prop-2-yn-1-ylprop-2-en-1-amine)

- 2345755-20-4(Indium (III) thiosemicarbazone 5b)

- 1805411-95-3(Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)

- 2197448-77-2(N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)

- 2361644-12-2(1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride)

- 1251571-76-2(methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate)

- 46713-38-6(Ethylviologen)

- 51049-14-0(6,8-Dimethoxy-4-methylquinoline)

- 870640-62-3((2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Purity:99%

はかる:5g

Price ($):267.0